2-(2,4-Dimethoxyphenyl)pyridin-3-ol
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Overview
Description
2-(2,4-Dimethoxyphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)pyridin-3-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3-hydroxypyridine under specific conditions. One common method includes the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to obtain a high-purity product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)pyridine: Lacks the hydroxyl group on the pyridine ring, which may affect its reactivity and biological activity.
2-(2,4-Dimethoxyphenyl)quinoline: Contains a quinoline ring instead of a pyridine ring, leading to different chemical and biological properties.
2-(2,4-Dimethoxyphenyl)thiazole: Features a thiazole ring, which can result in distinct reactivity and applications.
Uniqueness
2-(2,4-Dimethoxyphenyl)pyridin-3-ol is unique due to the presence of both methoxy groups on the phenyl ring and a hydroxyl group on the pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various scientific research applications .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-9-5-6-10(12(8-9)17-2)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOBINNTSCVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC=N2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682941 |
Source
|
Record name | 2-(2,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-76-9 |
Source
|
Record name | 2-(2,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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